molecular formula C17H12ClN5OS B10834694 N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide CAS No. 1239461-27-8

N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide

Cat. No.: B10834694
CAS No.: 1239461-27-8
M. Wt: 369.8 g/mol
InChI Key: MYLVKAPPYVXQKQ-UHFFFAOYSA-N
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Description

PMID25991433-Compound-P6 is a small molecular drug that has been identified as a potential inhibitor of stress-activated protein kinase JNK2. This compound is currently in the preclinical stage and has shown promising results in various studies .

Preparation Methods

The preparation of PMID25991433-Compound-P6 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of a six-membered ring structure.

Chemical Reactions Analysis

PMID25991433-Compound-P6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .

Scientific Research Applications

PMID25991433-Compound-P6 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of stress-activated protein kinase JNK2. In biology and medicine, it has potential therapeutic applications for diseases related to the JNK2 pathway, such as cancer and neurodegenerative disorders. In industry, the compound may be used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of PMID25991433-Compound-P6 involves the inhibition of stress-activated protein kinase JNK2. This kinase is involved in various cellular processes, including apoptosis, inflammation, and stress response. By inhibiting JNK2, the compound can modulate these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved in this mechanism include the JNK2 signaling pathway and its downstream effectors .

Comparison with Similar Compounds

PMID25991433-Compound-P6 can be compared with other similar compounds that inhibit stress-activated protein kinases. Some of these similar compounds include PMID25991433-Compound-H3 and PMID25991433-Compound-J3. While these compounds share similar mechanisms of action, PMID25991433-Compound-P6 is unique in its specific inhibition of JNK2 and its potential therapeutic applications .

Properties

CAS No.

1239461-27-8

Molecular Formula

C17H12ClN5OS

Molecular Weight

369.8 g/mol

IUPAC Name

N-[4-chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-isoquinolin-5-ylacetamide

InChI

InChI=1S/C17H12ClN5OS/c18-13-8-25-17(15(13)16-20-9-21-23-16)22-14(24)6-10-2-1-3-11-7-19-5-4-12(10)11/h1-5,7-9H,6H2,(H,22,24)(H,20,21,23)

InChI Key

MYLVKAPPYVXQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(=O)NC3=C(C(=CS3)Cl)C4=NC=NN4

Origin of Product

United States

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